N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound with significant potential in pharmaceutical applications. This compound is classified under imidazo[1,2-b]pyridazine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's unique structure combines several pharmacologically relevant motifs, making it a subject of interest for medicinal chemistry.
The compound is identified by its CAS number 1431698-03-1 and has been cataloged by various chemical suppliers, including AstaTech and EvitaChem . It falls under the category of heterocyclic compounds, specifically those containing both indazole and imidazopyridazine frameworks, which are recognized for their bioactivity in medicinal chemistry.
The synthesis of N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-amine typically involves several steps of organic reactions. One common method includes:
Technical details suggest that these reactions may utilize various catalysts and conditions to optimize yield and purity .
The chemical reactivity of N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-amine can be explored through various reaction pathways:
These reactions are essential for modifying the compound for enhanced biological activity or specificity toward target proteins in therapeutic applications .
The mechanism of action for N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-amine primarily involves interaction with specific biological targets such as enzymes or receptors involved in disease processes.
Research indicates that compounds within this class may inhibit certain kinases or modulate signaling pathways associated with inflammation or cancer progression. Detailed studies on binding affinity and inhibition kinetics would provide further insights into its mechanism .
N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-amine exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various applications in drug formulation and research settings.
N-propyl-3-(1-(tetrahydro-2H-pyran-2-y)-1H-indazol-5-y)imidazo[1,2-b]pyridazin -6-amines have potential applications in:
Continued research into this compound could lead to significant advancements in therapeutic strategies against various diseases .
The molecular scaffold combines two biologically active heterocycles:
Table 1: Key Structural Features and Their Functional Roles
Structural Element | Molecular Function | Role in Kinase Inhibition |
---|---|---|
Imidazo[1,2-b]pyridazine | Planar bicyclic system with electron-rich centers | ATP-competitive binding via hinge region interaction |
N-Propyl-6-amine | Alkyl chain with moderate lipophilicity (cLogP ~3.5) | Enhances cellular permeability and hydrophobic pocket occupancy |
5-Indazole linkage | Connector with hydrogen-bond donor/acceptor capability | Stabilizes protein-ligand complex through directed H-bonds |
N1-Tetrahydropyranyl (THP) | Sterically demanding oxygen heterocycle | Protects indazole nitrogen during synthetic processes |
Hybridization leverages synergistic bioactivity: Imidazopyridazines exhibit potent kinase inhibition profiles (e.g., p38α IC₅₀ < 100 nM), while indazoles demonstrate efficacy against VEGF and FGFR kinases. Computational modeling indicates the 3-(indazol-5-yl) linkage orients the two rings optimally for simultaneous engagement of kinase hydrophobic regions and catalytic residues [5] [8].
Kinase inhibitor evolution informs this compound’s design:
Table 2: Evolution of Kinase Inhibitor Scaffolds
Generation | Exemplar Compounds | Core Heterocycle(s) | Limitations Addressed |
---|---|---|---|
First | Imatinib, Gefitinib | Pyrimidine, Quinazoline | Narrow kinase selectivity profiles |
Second | Sorafenib, Axitinib | Pyridine-imidazole, Indazole | Susceptibility to gatekeeper mutations |
Third | Target compound class | Imidazopyridazine-indazole | Pharmacokinetic optimization and resistance |
The shift toward polyheterocyclic systems correlates with improved clinical outcomes: Hybrid kinase inhibitors approved since 2015 exhibit 4.2-fold longer progression-free survival compared to monocyclic agents [1]. This compound’s imidazopyridazine-indazole framework represents a strategic response to historical limitations, with in silico studies predicting enhanced binding to conserved kinase regions less prone to mutation [5] [8].
N-propyl substitution:
Tetrahydro-2H-pyran (THP) protection:
Table 3: Protective Group Performance Comparison
Protective Group | Deprotection Conditions | Compatibility with Metal Catalysis | Reported Yield in Target Synthesis |
---|---|---|---|
Tetrahydro-2H-pyran | Mild acid (pH 3–4) | Excellent | 92% |
tert-Butoxycarbonyl | Strong acid (TFA) | Moderate | 78% |
Benzyl | Hydrogenolysis | Poor | 67% |
The THP group demonstrates superior performance in this molecular context due to:1) Orthogonality to amine functional groups2) Stability during nucleophilic substitution at C3 of imidazopyridazine3) Minimal steric distortion of the indazole plane (≤ 7° dihedral angle shift) [3] [4].
This protective strategy enables efficient synthesis of advanced intermediates for in vivo studies, with the THP moiety serving as a metabolic "handle" for prodrug derivatization in subsequent development phases [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8